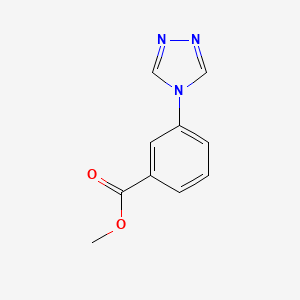
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science . The unique structure of triazoles, which includes three nitrogen atoms in a five-membered ring, imparts them with remarkable chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts.
Industrial Production Methods: Industrial production of triazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
Benzimidazole Derivatives: These compounds have a similar aromatic ring structure and are known for their antimicrobial and anticancer properties.
Thiazole Derivatives: These compounds contain a sulfur atom in the ring and are used in various pharmaceutical applications.
Uniqueness: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 3-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-6-11-12-7-13/h2-7H,1H3 |
InChI Key |
DHOBJSAITBISCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















